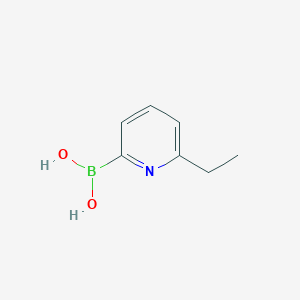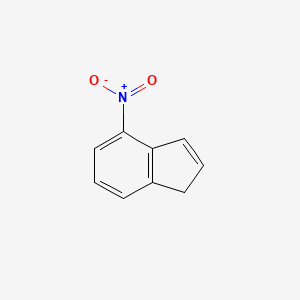
2-(3-Azetidinyl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azetidinyl)-5-fluoropyrimidine is a heterocyclic compound that features both an azetidine ring and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-5-fluoropyrimidine typically involves the formation of the azetidine ring followed by the introduction of the fluoropyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. This is followed by the fluorination of the pyrimidine ring using reagents such as fluorine gas or other fluorinating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom .
Scientific Research Applications
2-(3-Azetidinyl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluoropyrimidine moiety is particularly important for its interaction with nucleic acids and proteins, influencing processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azetidinyl)pyrimidine hydrochloride
- 5-(3-Azetidinyl)pyrimidine hydrochloride
- 2-(3-Azetidinyl)pyridine hydrochloride
- 3-(3-Azetidinyl)pyridine hydrochloride
Uniqueness
2-(3-Azetidinyl)-5-fluoropyrimidine is unique due to the presence of both the azetidine ring and the fluoropyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the azetidine ring provides a rigid structure that can interact specifically with biological targets .
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C7H8FN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
SXNPEZXXKGFGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)




![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)

![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)

